N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide
Description
N-(2-Benzoyl-4-nitrophenyl)-4-fluorobenzamide is a benzamide derivative characterized by a benzoyl group at the 2-position and a nitro group at the 4-position of the phenyl ring, with a 4-fluorobenzamide substituent.
Key structural features include:
- Nitro group: Enhances electrophilicity and may participate in hydrogen bonding or π-π interactions.
- 4-Fluorobenzamide: Introduces steric and electronic effects, with the fluorine atom influencing dipole moments and metabolic stability.
Characterization techniques such as FT-IR, NMR, and HRMS (referenced in ) are critical for confirming its structure. For instance, the carbonyl (C=O) stretching vibration in IR spectra would appear near 1660–1680 cm⁻¹, consistent with similar benzamide derivatives .
Properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O4/c21-15-8-6-14(7-9-15)20(25)22-18-11-10-16(23(26)27)12-17(18)19(24)13-4-2-1-3-5-13/h1-12H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRQZWFVCNIARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide typically involves multi-step processes. One common synthetic route includes the nitration of a benzoyl derivative followed by the introduction of a fluorobenzamide group. The reaction conditions often require precise control of temperature and pH to ensure high yields and purity. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoyl and nitro groups play a crucial role in binding to these targets, while the fluorobenzamide group may enhance the compound’s stability and bioavailability. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Table 1: Substituent Variations and Physical Properties
*Calculated based on formula C₂₀H₁₃FN₂O₄.
Key Observations :
- Electron-withdrawing groups: The nitro group in the main compound and CDD-823953 enhances thermal stability compared to non-nitro analogs (e.g., Z-4a).
- Fluorine vs. Chlorine : The 4-fluoro substituent in the main compound may improve metabolic stability over chloro analogs (), as fluorine’s smaller size and higher electronegativity reduce steric hindrance and enhance electronic effects .
- Melting Points : Derivatives with fused heterocycles (e.g., Z-4a) exhibit higher melting points (183–249°C) due to increased molecular rigidity .
Spectroscopic and Structural Comparisons
Infrared Spectroscopy
- Carbonyl Stretching : The main compound’s benzamide C=O stretch (~1670 cm⁻¹) aligns with analogs like Z-4a (1682 cm⁻¹) but is distinct from N-methylated derivatives (1655 cm⁻¹) due to reduced electron density at the carbonyl .
- Nitro Group: Symmetric and asymmetric NO₂ stretches (~1520 and 1350 cm⁻¹) are consistent across nitro-containing benzamides .
NMR Spectroscopy
Biological Activity
N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique combination of functional groups, which contribute to its interaction with various biological targets, including enzymes and receptors.
Key Functional Groups:
- Benzoyl group : Enhances lipophilicity and may facilitate membrane penetration.
- Nitrophenyl group : Potentially involved in electron transfer processes.
- Fluorobenzamide : May improve the stability and bioavailability of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:
- Enzyme inhibition : The compound has shown potential as an inhibitor for various enzymes, which can alter metabolic pathways.
- Protein-ligand interactions : It can bind to proteins, influencing their activity and stability, which is crucial in therapeutic applications.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer) and PC-3 (prostate cancer) cells.
Case Study Findings:
- Cytotoxicity Assays :
- Mechanistic Insights :
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism:
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| EGFR | Competitive | 18.24 |
| RET Kinase | Non-competitive | 5.11 |
| NADK | Mixed | 45.81 |
These results suggest that the compound could serve as a lead candidate for developing new anticancer therapies targeting these enzymes.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the substituents on the benzamide backbone. Variations in these substituents can significantly alter the compound's potency and selectivity.
Comparative Analysis of Derivatives
A comparative analysis of similar benzamide derivatives revealed trends in their biological activities:
| Compound Structure | Activity Profile |
|---|---|
| N-(phenylcarbamothioyl)-4-fluorobenzamide | Strong cytotoxicity against MCF-7 (IC50 = 7.62 µM) |
| N-(benzoyl)-4-chlorobenzamide | Moderate inhibition of EGFR (IC50 = 18.24 µM) |
This table illustrates how minor structural changes can lead to significant differences in biological activity, underscoring the importance of SAR studies in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
